molecular formula C12H10F2O B14054151 1-(Difluoromethoxy)-7-methylnaphthalene

1-(Difluoromethoxy)-7-methylnaphthalene

Cat. No.: B14054151
M. Wt: 208.20 g/mol
InChI Key: FRHXOPYFMRTMQG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-7-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-7-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 7-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-7-methylnaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives .

Scientific Research Applications

1-(Difluoromethoxy)-7-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-7-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-4-(1-methylpropyl)benzene
  • Difluoromethoxylated Ketones
  • Fluorinated Thiophenes

Uniqueness: 1-(Difluoromethoxy)-7-methylnaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-7-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-12(13)14/h2-7,12H,1H3

InChI Key

FRHXOPYFMRTMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC(F)F)C=C1

Origin of Product

United States

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